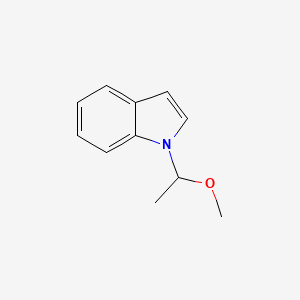

1-(alpha-Methoxyethyl)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22942-81-0 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-methoxyethyl)indole |

InChI |

InChI=1S/C11H13NO/c1-9(13-2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 |

InChI Key |

KZLMZUCDWYXVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1C=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 1-(α-Methoxyethyl)indole

Topic: Chemical properties of 1-(alpha-Methoxyethyl)indole for organic synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the architecture of complex indole alkaloids and pharmaceutical scaffolds, the protection of the indole nitrogen (N-1) is a critical decision point. 1-(α-Methoxyethyl)indole (also referred to as N-(1-methoxyethyl)indole ) represents a strategic N-protected intermediate that functions as a superior alternative to the traditional methoxymethyl (MOM) and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups.

This guide details the chemical properties of 1-(α-Methoxyethyl)indole, focusing on its utility in Directed Ortho Metalation (DoM) . Unlike N-sulfonyl or N-alkyl groups, the α-methoxyethyl moiety possesses a coordinating oxygen atom that directs lithiation exclusively to the C-2 position, enabling high-precision functionalization. Furthermore, its synthesis avoids the use of carcinogenic chloromethyl ethers (e.g., MOM-Cl), relying instead on the atom-economical addition of methyl vinyl ether.

Chemical Profile and Structural Properties[1][2][3][4][5][6]

The 1-(α-methoxyethyl) group is an

Table 1: Physicochemical & Stability Profile

| Property | Description / Value |

| Chemical Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Structure Type | |

| Chirality | Contains one stereocenter at the |

| Base Stability | High : Stable to |

| Nucleophile Stability | High : Resistant to Grignard reagents, hydrides (LiAlH₄) |

| Acid Stability | Low : Hydrolyzes in dilute aqueous acid or Lewis acids (e.g., PPTS) |

| Primary Utility | C-2 Directed Lithiation Group (DLG); N-Protection |

Synthesis: The "Green" Protection Protocol

The installation of the α-methoxyethyl group is achieved through the acid-catalyzed addition of indole to methyl vinyl ether (MVE). This method is preferred over alkylation with

Reaction Mechanism

The reaction proceeds via a Markovnikov addition. The acid catalyst protonates the vinyl ether, generating an oxocarbenium ion intermediate, which is then intercepted by the indole nitrogen.

Experimental Protocol: Preparation of 1-(α-Methoxyethyl)indole

Reagents:

-

Indole (1.0 equiv)

-

Methyl Vinyl Ether (MVE) (excess, often used as solvent/reagent)

-

Catalyst: Pyridinium

-toluenesulfonate (PPTS) (0.1 equiv) or -

Solvent: Dichloromethane (DCM) or Toluene (if MVE is not in excess)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required, though RT is standard). Purge with Argon.

-

Dissolution: Dissolve Indole (e.g., 1.17 g, 10 mmol) in anhydrous DCM (20 mL).

-

Addition: Add Methyl Vinyl Ether (MVE) (approx. 2-5 equiv). Note: MVE is a gas at RT (bp 6°C) or a volatile liquid; it is often used as a solution in DCM or condensed at low temperature.

-

Catalysis: Add PPTS (251 mg, 1.0 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature (or 0°C if using neat MVE) for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes) for the disappearance of indole.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (neutral alumina or silica gel pre-treated with 1% Et₃N to prevent hydrolysis) using Hexanes/EtOAc.

Core Application: Regioselective C-2 Lithiation

The defining feature of 1-(α-Methoxyethyl)indole is its ability to direct lithiation to the C-2 position. The ether oxygen of the protecting group coordinates to the lithium atom of the base (typically

Mechanism of Action (DoM)

-

Coordination: The lithium cation coordinates to the methoxy oxygen.

-

Deprotonation: The coordinated base removes the C-2 proton (kinetic acidity enhancement).

-

Stabilization: The resulting C-2 lithio species is stabilized by the intramolecular chelation.

Figure 1: Directed Ortho Metalation (DoM) pathway facilitated by the α-methoxyethyl group.

Experimental Protocol: C-2 Functionalization

Reagents:

-

1-(α-Methoxyethyl)indole (1.0 equiv)

-

-Butyllithium (

-

Electrophile (1.2 equiv) (e.g., Benzaldehyde, MeI, DMF)

-

Solvent: Anhydrous THF

Methodology:

-

Cooling: Dissolve 1-(α-Methoxyethyl)indole in anhydrous THF under Argon and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise over 10 minutes. The solution typically turns yellow. -

Incubation: Stir at -78°C for 30–60 minutes to ensure complete formation of the C-2 lithio species. Note: Longer times or warming to 0°C may lead to isomerization or decomposition, though the chelate is relatively stable.

-

Trapping: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 1–2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry, and concentrate.

Deprotection Strategy

The removal of the α-methoxyethyl group is facile and proceeds via acid-catalyzed hydrolysis. This regenerates the free N-H indole and acetaldehyde/methanol byproducts.

Standard Protocol:

-

Conditions: Pyridinium

-toluenesulfonate (PPTS) (0.2 equiv) in MeOH/H₂O (4:1) at reflux for 1–2 hours. -

Alternative: dilute HCl in THF at RT (faster, but less compatible with acid-sensitive substrates).

-

Mechanism: Protonation of the methoxy oxygen or the indole nitrogen leads to the elimination of methanol and formation of an iminium ion, which is then hydrolyzed.

Comparative Analysis: Why Choose α-Methoxyethyl?

The choice of protecting group dictates the synthetic strategy. The table below compares 1-(α-Methoxyethyl)indole against industry standards.

Table 2: Comparison of N-Indole Protecting Groups

| Protecting Group | Lithiation Regioselectivity | Installation Safety | Atom Economy | Acid Sensitivity |

| α-Methoxyethyl | Excellent (C-2) | High (Vinyl Ether) | High | High (Labile) |

| MOM (Methoxymethyl) | Excellent (C-2) | Low (Carcinogenic MOM-Cl) | Moderate | High (Labile) |

| SEM (Silylethoxymethyl) | Excellent (C-2) | Moderate (SEM-Cl is costly) | Low | Moderate (F- labile) |

| Boc (tert-Butyloxycarbonyl) | Good (C-2) | High (Boc₂O) | Low | High (TFA labile) |

| TIPS (Triisopropylsilyl) | C-3 Selective | High | Low | Low (F- labile) |

Expert Insight: Use 1-(α-Methoxyethyl)indole when you require:

-

C-2 Functionalization: The chelation effect is as strong as MOM/SEM.

-

Safety & Scalability: Avoiding MOM-Cl is critical for large-scale process chemistry (GLP/GMP environments).

-

Mild Deprotection: If the molecule contains silyl ethers (TBS/TIPS) elsewhere, the α-methoxyethyl group can be removed with mild acid without disturbing the silyl groups (which require Fluoride or strong acid).

References

-

Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and N-protection).

-

Snieckus, V. (1990). Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link (Seminal review on DoM, establishing the principles of O-chelation for lithiation).

- Somei, M., et al. (2018). Lithiation of 1-Alkoxyindole Derivatives. Heterocycles, 97(2).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for deprotection conditions of N-hemiaminal ethers).

-

PubChem. (n.d.). 1-(1-Methoxyethyl)indole (Compound CID 31576).[4][5] National Library of Medicine. Link (Structural verification and identifiers).

Sources

An In-depth Technical Guide to 1-(1-Methoxyethyl)indole: Molecular Structure, Properties, and Synthesis

Introduction

The indole scaffold represents a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure" in the development of novel therapeutics.[2] Among the diverse family of indole derivatives, N-substituted indoles, particularly those with alkoxy modifications, have garnered considerable attention for their potential to modulate biological activity and enhance pharmacokinetic properties.[3] This guide provides a comprehensive technical overview of a specific N-substituted indole, 1-(1-Methoxyethyl)indole, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure and properties, provide a detailed protocol for its synthesis, and outline key analytical techniques for its characterization.

Molecular Structure and Physicochemical Properties

1-(1-Methoxyethyl)indole is an N-substituted indole derivative characterized by the attachment of a 1-methoxyethyl group to the nitrogen atom of the indole ring. This substitution significantly influences the molecule's polarity, lipophilicity, and potential for hydrogen bonding, thereby impacting its biological interactions.

The fundamental properties of 1-(1-Methoxyethyl)indole are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | Calculated |

| Monoisotopic Mass | 175.09972 Da | [4] |

| Canonical SMILES | CC(OC)N1C=CC2=CC=CC=C21 | [4] |

| InChI Key | KZLMZUCDWYXVJZ-UHFFFAOYSA-N | [4] |

Synthetic Protocol: N-Alkylation of Indole

The synthesis of 1-(1-Methoxyethyl)indole can be achieved through the N-alkylation of indole. Several methods exist for the N-alkylation of indoles, including the use of strong bases followed by reaction with an alkyl halide, the Mitsunobu reaction, and acid-catalyzed additions. For the synthesis of 1-(1-Methoxyethyl)indole, a direct alkylation using a strong base to deprotonate the indole nitrogen, followed by reaction with a suitable methoxyethyl halide, is a robust and straightforward approach.

Diagram of the Synthetic Workflow

Caption: Synthetic route for 1-(1-Methoxyethyl)indole via N-alkylation.

Step-by-Step Experimental Protocol

Materials:

-

Indole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Chloro-1-methoxyethane (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq).

-

Deprotonation: Suspend the indole in anhydrous THF. Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base like NaH is crucial to efficiently deprotonate the indole nitrogen without competing side reactions.

-

Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas indicates the formation of the indole anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 1-chloro-1-methoxyethane (1.5 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. The slow addition helps to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(1-Methoxyethyl)indole.

Structural Elucidation and Characterization

The successful synthesis of 1-(1-Methoxyethyl)indole must be confirmed through a combination of spectroscopic techniques. The following section outlines the expected analytical data for the target compound.

Diagram of the Analytical Workflow

Caption: Workflow for the structural confirmation of 1-(1-Methoxyethyl)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, as well as the protons of the 1-methoxyethyl substituent. The quartet for the methine proton and the doublet for the methyl group of the ethyl moiety, along with the singlet for the methoxy group, will be key indicators of the N-substituent. The chemical shifts of the indole protons will be slightly altered compared to unsubstituted indole due to the electronic effect of the N-substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule. The presence of the N-substituent will be confirmed by the signals for the methine, methyl, and methoxy carbons in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(1-Methoxyethyl)indole, electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight. The fragmentation pattern may involve the loss of the methoxy group or the entire methoxyethyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of 1-(1-Methoxyethyl)indole will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. A notable feature will be the absence of the N-H stretching band typically observed for unsubstituted indoles around 3400 cm⁻¹.[5]

Potential Applications and Biological Relevance

While specific biological studies on 1-(1-Methoxyethyl)indole are not extensively documented, the broader class of indole derivatives is renowned for a wide spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6] The introduction of a methoxyethyl group at the N1 position can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Further research into 1-(1-Methoxyethyl)indole and its analogues could explore their potential as:

-

Enzyme Inhibitors: The indole nucleus is a common scaffold for the design of inhibitors for various enzymes, such as kinases and histone deacetylases.

-

Receptor Ligands: N-substituted indoles can act as ligands for various receptors, including serotonin and dopamine receptors.

-

Antimicrobial Agents: The indole ring is present in many natural and synthetic compounds with antibacterial and antifungal activity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and a practical synthetic route for 1-(1-Methoxyethyl)indole. The outlined characterization techniques are essential for verifying the identity and purity of the synthesized compound. The diverse biological activities associated with the indole scaffold suggest that 1-(1-Methoxyethyl)indole could serve as a valuable building block for the development of novel therapeutic agents. Further investigation into its biological profile is warranted to unlock its full potential in drug discovery and development.

References

-

PubChem. 1H-Indole, 1-(1-methoxyethyl)-. National Center for Biotechnology Information. [Link]- (accessed Feb 10, 2026).

-

de Sá Alves, J. F., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link] (accessed Feb 10, 2026).

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review.

-

The Royal Society of Chemistry. Supporting information. [Link] (accessed Feb 10, 2026).

-

PubChem. 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

-

PubChem. methyl 1-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

-

NIST. 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

-

NIST. 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

- Jin, U. H., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.

-

Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole. ResearchGate. [Link] (accessed Feb 10, 2026).

- Al-Mughaid, H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34227-34251.

- Sharma, V., Kumar, P., & Pathak, D. (2021). Recent advances in the synthesis of indoles and their applications. RSC Advances, 11(50), 31494-31518.

- Singh, T. P., & Singh, O. M. (2018). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini reviews in medicinal chemistry, 18(1), 9–25.

- Singh, M., & Neogi, S. (2020). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Dalton Transactions, 49(43), 15337-15345.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 403-412.

-

PubChem. 5-Methoxyindole. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

-

PubChem. 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

- Nikolova, M., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6549.

- Attia, M. I., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o971.

-

PubChem. 5-methoxy-1-methyl-1H-indole. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

-

PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. [Link] (accessed Feb 10, 2026).

-

FooDB. Showing Compound Methyl 1-methoxy-1H-indole-3-carboxylate (FDB010722). [Link] (accessed Feb 10, 2026).

- Kaptı, T. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University.

-

NIST. 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

-

NIST. Indole. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

- Nycz, J. E., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules, 26(9), 2639.

- Grewal, R., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). International journal of molecular sciences, 24(1), 585.

-

NIST. 1H-Indole, 1-methyl-. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

-

NIST. Indole. NIST Chemistry WebBook. [Link] (accessed Feb 10, 2026).

Sources

Technical Monograph: Reactivity & Application of 1-(1-Methoxyethyl)indole

The following technical guide details the reactivity profile, synthesis, and application of 1-(1-methoxyethyl)indole , a specialized

Executive Summary

1-(1-Methoxyethyl)indole represents a strategic "masked" indole species. Chemically, it is an

-

Protection: It masks the acidic N-H proton (

), preventing side reactions with bases or electrophiles. -

Direction: The ether oxygen acts as a Lewis basic site, capable of coordinating lithiating agents to direct functionalization selectively to the C-2 position via Directed Ortho-Metalation (DoM).

This guide delineates the synthesis, stability profile, and experimental protocols for utilizing this molecule in drug discovery workflows.

Molecular Architecture & Synthesis

The 1-(1-methoxyethyl) moiety is chiral (racemic in standard use) and introduces a robust acetal linkage.

Synthesis Mechanism

The most atom-economical route to this species is the acid-catalyzed addition of indole to methyl vinyl ether (MVE) . This reaction proceeds via Markovnikov addition.

Reaction Scheme:

Experimental Protocol: Large-Scale Synthesis

Self-validating step: The disappearance of the N-H stretch (

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Reagents: Dissolve Indole (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (

). -

Catalyst: Add Pyridinium

-toluenesulfonate (PPTS) (0.05 equiv) or a catalytic grain of Iodine. -

Addition: Cool to 0°C. Add Methyl Vinyl Ether (MVE) (1.5 – 2.0 equiv) dropwise. Note: MVE is a gas at RT (bp 6°C) or a volatile liquid; often used as a solution in the reaction solvent.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup: Quench with 5% aqueous

. Extract with DCM. Dry organic layer over -

Purification: Flash chromatography (hexane/EtOAc) or vacuum distillation (if oil). The product is typically a colorless to pale yellow oil.

Stability & Reactivity Profile

The utility of 1-(1-methoxyethyl)indole is defined by its orthogonality : it is stable to strong bases but labile to mild acids.

Comparative Stability Data

| Condition | Stability Status | Mechanistic Insight |

| Aqueous Acid (pH < 4) | Labile | Protonation of the methoxy oxygen leads to elimination of methanol and regeneration of indole (or polymerization). |

| Strong Base (n-BuLi, LDA) | Stable | Lack of acidic protons allows for lithiation without degradation. |

| Nucleophiles (Grignards) | Stable | The hemiaminal ether linkage is resistant to nucleophilic attack at the acetal carbon under basic conditions. |

| Oxidizing Agents | Variable | The indole C2-C3 bond remains susceptible to oxidation; the protecting group itself is generally stable to mild oxidants. |

| Lewis Acids ( | Labile | Strong Lewis acids can complex with the acetal oxygen, triggering cleavage or rearrangement. |

Primary Application: Directed Ortho-Metalation (DoM)

The most powerful application of 1-(1-methoxyethyl)indole is the regioselective functionalization of the C-2 position. The oxygen atom of the methoxyethyl group coordinates with Lithium, stabilizing the transition state and directing the base to deprotonate C-2 rather than the typically more reactive C-3 position (electrophilic attack) or random positions.

Mechanism of C-2 Lithiation

-

Coordination: The Lithium cation of

-BuLi coordinates to the ether oxygen. -

Deprotonation: The complex brings the butyl anion into proximity with the C-2 proton.

-

Functionalization: The resulting C-2 lithio species reacts with electrophiles (

).

Visualization: DoM Pathway

The following diagram illustrates the coordination mechanism and subsequent trapping.

Figure 1: Directed Ortho-Metalation (DoM) pathway facilitated by the methoxyethyl chelating group.

Experimental Protocol: C-2 Functionalization

Critical Control: Temperature must be maintained below -70°C during lithiation to prevent "scrambling" or decomposition.

-

Solvent: Anhydrous THF (0.2 M concentration of substrate).

-

Lithiation: Cool to -78°C. Add

-BuLi (1.1 equiv) or-

Note:

-BuLi is often preferred for faster deprotonation at low temps, but

-

-

Incubation: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange, indicating anion formation.

-

Trapping: Add the Electrophile (1.2 – 1.5 equiv) (e.g., DMF for formylation,

for iodination). -

Warming: Allow to warm slowly to RT over 2 hours.

-

Quench: Add saturated

.[1]

Deprotection Strategies

Removing the 1-methoxyethyl group is facile and high-yielding, regenerating the free N-H indole.

Method A: Mild Aqueous Acid (Standard)

-

Reagents:

(1M) or -

Conditions: Stir at RT for 1–2 hours.

-

Mechanism: Protonation of the oxygen

loss of MeOH

Method B: Non-Aqueous Acid (For water-sensitive substrates)

-

Reagents: Pyridinium

-toluenesulfonate (PPTS) in -

Conditions: Reflux (60–80°C) for 1 hour.

-

Advantage: Avoids aqueous workup issues; product crystallizes or is isolated by evaporation.

Visualization: Protection-Deprotection Cycle

Figure 2: The cyclic workflow of protection, functionalization, and deprotection.

References

-

General Indole Protection Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the N-H Group).

-

Lithiation of N-Protected Indoles: Sundberg, R. J., & Russell, H. F. (1973). Journal of Organic Chemistry. "Syntheses with N-Protected Indoles. Lithiation of N-Benzenesulfonylindole". (Foundational text establishing DoM principles in indoles, applicable to alkoxyalkyl variants).

-

Specifics of Alkoxyalkyl Protection (EE/MVE groups): Somei, M., et al. (2018). "Lithiation of 1-Alkoxyindole Derivatives". Heterocycles. (Discusses the nuance of alkoxy-directed lithiation).

-

Synthesis via Methyl Vinyl Ether: Standard protocol adapted from: Organic Syntheses, Coll. Vol. 6, p. 601 (1988). (Describes the analogous ethoxyethyl protection using ethyl vinyl ether).

Sources

Technical Deep Dive: Electronic Modulation and Synthetic Utility of 1-(α-Methoxyethyl)indole

This technical guide details the electronic modulation, synthetic utility, and characterization of 1-(1-methoxyethyl)indole (also referred to as

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals, yet its functionalization—particularly at the C2 position—remains a synthetic challenge due to the inherent nucleophilicity of C3. 1-(1-Methoxyethyl)indole represents a strategic "masked" indole species. The

Part 1: Electronic Architecture & Hemiaminal Physics

The Hemiaminal Ether Moiety

Unlike standard alkyl protecting groups (e.g.,

-

Inductive Effects (

): The electronegative oxygen atom exerts a -

Lone Pair Availability: The indole nitrogen lone pair remains part of the aromatic sextet (

). The 1-methoxyethyl group does not significantly disrupt the aromaticity compared to electron-withdrawing groups like sulfonyls (e.g., -

Dipole & Coordination: The critical electronic feature is the Lewis basicity of the ether oxygen . This oxygen is sterically positioned to coordinate with lithium cations, stabilizing the transition state for deprotonation at the proximal C2 position.

Comparative Electronic Density

| Feature | Free Indole ( | 1-(1-Methoxyethyl)indole | |

| N-H Acidity | pKa | None | None |

| C2 Reactivity | Low (Nucleophilic at C3) | Low (Nucleophilic at C3) | High (via Lithiation) |

| C3 Nucleophilicity | High | High | Moderate/High |

| Coordination Site | None | None | Ether Oxygen (Chelation) |

Part 2: Reactivity Profile & Mechanism

Directed Ortho Metalation (DoM)

The primary utility of 1-(1-methoxyethyl)indole is its ability to undergo exclusive C2-lithiation using strong bases (e.g.,

The Mechanism (CIPE):

-

Coordination: The lithium cation (

) of the organolithium reagent coordinates to the ether oxygen of the methoxyethyl group. -

Proximity: This coordination anchors the base (

) in close proximity to the C2 proton. -

Deprotonation: The base abstracts the C2 proton. The transition state is stabilized by the 5-membered chelate ring formed between Li, N, C2, and the ether oxygen.

-

Result: Formation of a stable C2-lithio species, ready for electrophilic trapping.

Acid Lability (Deprotection)

The 1-methoxyethyl group is an acetal derivative. It is stable to strong bases (lithium reagents, nucleophiles) but extremely labile to acid .

-

Mechanism: Protonation of the ether oxygen or the nitrogen leads to the elimination of methanol and the formation of an iminium ion intermediate, which is rapidly hydrolyzed by water to release acetaldehyde and the free indole.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways: Synthesis (Protection) and Regioselective Lithiation.

Caption: Figure 1. Synthetic workflow showing acid-catalyzed protection and base-mediated regioselective C2-lithiation via chelation control.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(1-Methoxyethyl)indole

Objective: Protection of the indole nitrogen.

Reagents: Indole, Methyl Vinyl Ether (MVE), Pyridinium

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve Indole (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (

concentration). -

Catalyst: Add PPTS (0.05 eq) or a catalytic amount of

-TsOH. -

Addition: Cool to 0°C. Slowly add Methyl Vinyl Ether (MVE) (excess, ~5-10 eq) or bubble MVE gas into the solution. Note: Excess is required due to volatility.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The N-H spot (lower Rf) should disappear; a new higher Rf spot appears.

-

-

Workup: Quench with saturated aqueous

. Extract with DCM. Wash organics with brine, dry over -

Purification: Flash chromatography (usually 5%

in Hexanes to prevent acid hydrolysis on silica).

Protocol B: Regioselective C2-Lithiation

Objective: Generation of the C2-nucleophile.

-

Setup: Flame-dry RBF, Argon atmosphere.

-

Solvent: Dissolve 1-(1-methoxyethyl)indole (1.0 eq) in anhydrous THF (

). -

Cooling: Cool solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic lithiation or decomposition.

-

Lithiation: Add

-BuLi (1.1 eq, 1.7 M in pentane) dropwise over 10 minutes.-

Mechanism Check: The solution often turns yellow/orange, indicating anion formation.

-

-

Incubation: Stir at -78°C for 30–60 minutes to ensure complete lithiation via the chelation mechanism.

-

Trapping: Add the Electrophile (1.2 eq) (e.g., aldehyde, alkyl halide, DMF) dissolved in THF.

-

Warming: Allow to warm slowly to RT over 2 hours.

-

Quench: Add saturated

.

Part 4: Spectroscopic Characterization

The introduction of the chiral center at the hemiaminal carbon (

1H NMR Data (Typical in CDCl3, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Indole Aromatics | 7.10 – 7.70 | Multiplets | 4H | - | Aromatic ring protons |

| C2-H | ~7.15 | Doublet (d) | 1H | Diagnostic for C2-substitution (disappears upon reaction) | |

| C3-H | ~6.55 | Doublet (d) | 1H | Couples with C2-H | |

| Methine ( | 5.60 – 5.90 | Quartet (q) | 1H | The "Alpha" proton. Highly diagnostic. | |

| Methoxy ( | 3.20 – 3.30 | Singlet (s) | 3H | - | Distinct from N-Methyl (~3.8 ppm) |

| Methyl ( | 1.60 – 1.70 | Doublet (d) | 3H | Couples with Methine |

13C NMR Data (Typical in CDCl3, 100 MHz)

| Carbon Environment | Chemical Shift ( | Structural Insight |

| Indole C2 | ~125.0 | Shifts significantly upon lithiation/substitution. |

| Indole C3 | ~103.0 | Characteristic electron-rich carbon. |

| Hemiaminal ( | 80.0 – 85.0 | Deshielded by N and O. Key verification peak. |

| Methoxy ( | 56.0 | Standard methoxy region. |

| Methyl ( | 20.0 – 22.0 | Alkyl region. |

References

-

Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected 2-Lithioindoles. Journal of Organic Chemistry, 38(19), 3324–3328. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Relevant Section: Protection for the Indole Nitrogen). Wiley-Interscience. [Link]

-

Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. (Vol 4, Indoles). Pergamon Press. [Link]

-

Somei, M., & Yamada, F. (2004). Simple Indole Alkaloid and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports. [Link]

Methodological & Application

Application Notes and Protocols: Regioselective C2 Functionalization of 1-(α-Methoxyethyl)indole via Directed Lithiation

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science. Direct and selective functionalization of the indole core, particularly at the C2 position, remains a pivotal challenge in synthetic chemistry. This document provides a comprehensive guide to the C2 functionalization of indole, leveraging the unique properties of the 1-(α-Methoxyethyl) (ME) protecting group. We detail the strategic rationale for employing this N,O-acetal group, which facilitates highly regioselective C2-lithiation through a Directed ortho Metalation (DoM) mechanism. This guide offers detailed, field-tested protocols for the protection of the indole nitrogen, subsequent C2-lithiation and electrophilic quench, and final deprotection under mild acidic conditions.

Introduction: The Challenge and Strategy for C2-Indole Functionalization

The indole ring system is an electron-rich heterocycle, making it prone to electrophilic substitution, which overwhelmingly occurs at the C3 position.[1] Consequently, the synthesis of C2-substituted indoles requires a more nuanced strategy to override this inherent reactivity. One of the most powerful and reliable methods to achieve this is through Directed ortho Metalation (DoM).[2]

The DoM strategy relies on the installation of a Directed Metalation Group (DMG) on the indole nitrogen. This DMG contains a heteroatom that acts as a Lewis base, coordinating to an organolithium base and directing deprotonation to the adjacent C2 position—a phenomenon known as a Complex Induced Proximity Effect (CIPE).[3] N-protection is therefore essential, not only to prevent competitive deprotonation of the acidic N-H proton but to actively steer functionalization to the desired carbon.[4]

The 1-(α-Methoxyethyl) Group: A Strategic Choice for C2-Lithiation

While numerous N-protecting groups exist (e.g., sulfonyls, carbamates), the 1-(α-Methoxyethyl) (ME) group, an N,O-acetal, offers a distinct combination of advantages for this specific transformation.

-

Effective C2 Direction: The oxygen atom of the methoxy moiety serves as an efficient Lewis basic site to coordinate the lithium cation of the alkyllithium base, ensuring deprotonation occurs exclusively at the C2 position.

-

Stability to Strong Base: The acetal linkage is robust and completely stable under the strongly basic and nucleophilic conditions required for lithiation, preventing degradation of the protecting group itself.

-

Mild, Orthogonal Deprotection: As an acetal, the ME group is readily cleaved under mild acidic conditions.[5][6] This is a crucial advantage, as it allows for the removal of the protecting group without compromising the newly installed C2-substituent or the sensitive indole ring, which can be unstable under harsh conditions.[4]

This strategic combination of directing ability, stability, and mild removal makes the ME group a valuable tool for researchers targeting C2-functionalized indoles.

Core Mechanism: Directed Lithiation and Electrophilic Quench

The functionalization process occurs in two primary stages: C2-deprotonation (lithiation) followed by reaction with an electrophile.

-

Complexation and Deprotonation: The process begins with the coordination of the alkyllithium reagent (e.g., n-BuLi) to the oxygen atom of the ME group. This brings the highly basic alkyl anion into close proximity with the C2-proton, dramatically lowering the kinetic barrier for its abstraction. This directed deprotonation results in the formation of a stable 2-lithioindole intermediate.

-

Electrophilic Quench: The highly nucleophilic C2-anion then readily attacks a wide variety of electrophiles (E⁺) introduced into the reaction mixture. This step forges the new carbon-carbon or carbon-heteroatom bond at the C2 position with high fidelity.

Diagram 1: Mechanism of Directed C2-Lithiation.

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE). Organolithium reagents are pyrophoric and react violently with water.

Protocol 1: Synthesis of 1-(α-Methoxyethyl)indole (Protection)

This procedure outlines the N-protection of indole using 1-chloroethyl methyl ether.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and dropping funnel, add indole (1.0 equiv) and anhydrous Tetrahydrofuran (THF, ~0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the resulting suspension back to 0 °C. Add 1-chloroethyl methyl ether (1.2 equiv) dropwise via the addition funnel over 15 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield 1-(α-methoxyethyl)indole as a clear oil.

Protocol 2: C2-Lithiation and Electrophilic Quench

This is a general procedure for the regioselective functionalization at the C2 position.

-

Preparation: To a flame-dried, three-neck round-bottom flask under argon, add the purified 1-(α-methoxyethyl)indole (1.0 equiv) and anhydrous THF (~0.4 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a yellow/orange color.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole species.

-

Electrophilic Addition: Add the desired electrophile (1.2 - 1.5 equiv), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours, or allow it to slowly warm to room temperature, depending on the reactivity of the electrophile (monitor by TLC).

-

Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Follow steps 6-8 from Protocol 1 for extraction and purification.

Protocol 3: Removal of the 1-(α-Methoxyethyl) Group (Deprotection)

This procedure utilizes mild acidic conditions to cleave the N,O-acetal.

-

Dissolution: Dissolve the C2-functionalized 1-(α-methoxyethyl)indole (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), until the pH is ~2-3.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Neutralization: Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

-

Extraction & Purification: Extract the product with ethyl acetate or diethyl ether. Follow steps 7-8 from Protocol 1 for the final workup and purification to yield the C2-substituted N-H indole.

Diagram 2: Overall experimental workflow.

Data Summary: Representative Electrophiles and Products

The C2-lithiation protocol is compatible with a wide array of electrophiles, enabling the introduction of diverse functional groups.

| Entry | Electrophile (E⁺) | Reagent Example | Expected C2-Substituent | Typical Yield Range |

| 1 | Silylating Agent | Trimethylsilyl chloride | -Si(CH₃)₃ | >90% |

| 2 | Formylating Agent | N,N-Dimethylformamide | -CHO | 75-90% |

| 3 | Alkylating Agent | Iodomethane | -CH₃ | 80-95% |

| 4 | Carbonyl Compound | Acetone | -C(OH)(CH₃)₂ | 85-95% |

| 5 | Carboxylating Agent | Carbon Dioxide (gas) | -COOH | 70-85% |

| 6 | Disulfide | Diphenyl disulfide | -SPh | >90% |

Troubleshooting and Field Insights

-

Low Yield during Lithiation: Incomplete reaction is often due to moisture or insufficient quality of the organolithium reagent. Ensure all glassware is rigorously flame-dried, solvents are anhydrous, and use a freshly titrated or new bottle of n-BuLi.

-

Formation of Side-Products: If the electrophile is sterically hindered or insufficiently reactive, the 2-lithioindole intermediate may decompose upon warming. Maintain low temperatures throughout the addition and initial reaction period.

-

Incomplete Deprotection: If the reaction stalls during the deprotection step, a slightly longer reaction time or the addition of a small amount of extra acid may be required. Avoid excessive heat, which can degrade sensitive indoles.

-

Alternative Bases: For some substrates, sec-Butyllithium or tert-Butyllithium may offer improved reactivity or solubility, but n-Butyllithium is generally sufficient and cost-effective for this transformation.

Conclusion

The use of the 1-(α-methoxyethyl) protecting group provides a reliable and highly regioselective method for the synthesis of C2-functionalized indoles. The procedure is characterized by its operational simplicity, the robustness of the protecting group to the harsh lithiation conditions, and the mildness of the final deprotection step. This methodology grants researchers and drug development professionals access to a diverse range of valuable indole derivatives that are otherwise difficult to obtain, facilitating further exploration of this privileged scaffold in various scientific disciplines.

References

- Bosch, J., & Almerico, A. M. (1993). N-Protection in Indole Synthesis. In Trends in Heterocyclic Chemistry (Vol. 3, pp. 35-53). A citable source discussing the importance of N-protection in indole chemistry.

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. Retrieved from [Link]

- Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten des Anisols und des Diphenyläthers gegen Phenyl-lithium (VIII. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium). Chemische Berichte, 73(11), 1197-1218.

- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933.

- Clayden, J. (2004). Lithiation of C-H Bonds. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495-646). Wiley.

-

PubChem. (n.d.). 1-(1-methoxyethyl)indole. National Center for Biotechnology Information. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. The standard reference text for protecting group chemistry.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. A comprehensive guide to the use of protecting groups in synthesis.

-

Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). Acetals as Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. 10. Metalation and ring opening of oxygen heterocycles. The Journal of Organic Chemistry, 41(23), 3653-3661. A key paper discussing relative rates and directing abilities of various groups.

- Beak, P., & Brown, R. A. (1982). The effect of structure on the stability and reactivity of the .alpha.-lithioamine carbanions. The Journal of Organic Chemistry, 47(1), 34-46.

-

Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. Discusses the cleavage of acid-labile groups under mild conditions. [Link]

- Sundberg, R. J. (2002). Indoles. Academic Press. A classic monograph on the chemistry of indoles.

- Sabitha, G., Babu, R. S., Rajkumar, M., Srividya, S., & Yadav, J. S. (2001). A highly selective cleavage of MEM-ethers using CeCl₃·7H₂O in refluxing acetonitrile. Organic Letters, 3(8), 1149-1151.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

Application Note: Catalytic Preparation of 1-(1-Methoxyethyl)indole

Abstract

This application note details the catalytic protocols for the synthesis of 1-(1-methoxyethyl)indole , a versatile N-protected indole derivative. The 1-methoxyethyl (ME) group serves as a robust hemiaminal ether protecting group, offering stability under basic conditions while remaining labile to mild acidic hydrolysis. This guide presents two primary methodologies: the atom-economic addition of methyl vinyl ether (MVE) and the acid-catalyzed exchange with acetaldehyde dimethyl acetal . Emphasis is placed on the Methyl Vinyl Ether (MVE) route due to its superior regioselectivity for N-1 alkylation over C-3 electrophilic substitution.

Introduction & Utility

The functionalization of the indole nitrogen (N-1) is a critical step in the synthesis of complex alkaloids and pharmaceuticals. Unprotected indoles are susceptible to deprotonation (

The 1-methoxyethyl (ME) group acts as a "minimalist" protecting group. Chemically equivalent to the common 1-ethoxyethyl (EE) group, the ME group is introduced via an acid-catalyzed hemiaminalization.

-

Stability : Stable to strong bases (n-BuLi, LDA, NaH), nucleophiles, and reducing agents (

). -

Deprotection : Cleaved quantitatively by mild aqueous acids (e.g., 0.1 M HCl, PPTS/MeOH) or Lewis acids.

-

Atom Economy : The addition reaction with methyl vinyl ether is 100% atom economic.

Mechanistic Insight

The formation of 1-(1-methoxyethyl)indole proceeds via an electrophilic addition mechanism. The acid catalyst protonates the electron-rich vinyl ether, generating a highly reactive oxocarbenium ion intermediate. The indole nitrogen, acting as a nucleophile, intercepts this intermediate.

Key Selectivity Challenge : Indoles are ambident nucleophiles. While N-1 attack is desired, the C-3 position is inherently more nucleophilic.

-

Solution : Use mild acid catalysts (e.g., PPTS) and aprotic solvents (DCM, THF) to favor the kinetic N-alkylation product. Strong acids or high temperatures can promote thermodynamic equilibration to the C-3 alkylated product (bis-indolyl ethane derivatives).

Reaction Scheme

Figure 1: Mechanistic pathway for the acid-catalyzed N-protection of indole with methyl vinyl ether.

Experimental Protocols

Method A: Methyl Vinyl Ether (MVE) Addition (Recommended)

This method is preferred for its high yield and operational simplicity, provided a sealed vessel is used to contain the volatile MVE (b.p. ~6 °C).

Reagents:

-

Indole (1.0 equiv)

-

Methyl Vinyl Ether (MVE) (3.0 – 5.0 equiv)

-

Catalyst : Pyridinium p-toluenesulfonate (PPTS) (1–5 mol%) OR p-Toluenesulfonic acid (p-TsOH) (0.1–1 mol%)

-

Solvent : Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation : Flame-dry a heavy-walled pressure tube or a round-bottom flask equipped with a dry-ice condenser. Flush with Argon/Nitrogen.

-

Solvation : Dissolve Indole (e.g., 1.17 g, 10 mmol) and PPTS (0.13 g, 0.5 mmol) in anhydrous DCM (20 mL).

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Reagent Addition :

-

If using MVE gas cylinder: Bubble MVE slowly into the solution for 10–15 minutes until saturation (volume expansion is visible).

-

If using condensed liquid MVE: Pre-condense MVE in a separate dry-ice trap and transfer 2.5 mL (~30 mmol) via cold syringe.

-

-

Reaction : Seal the vessel tightly. Allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The product (

) is less polar than indole (

-

-

Quench : Add triethylamine (0.5 mL) to neutralize the acid catalyst.

-

Workup : Dilute with DCM (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over

, filter, and concentrate in vacuo.-

Note: Avoid high temperatures during evaporation to prevent thermal reversal.

-

-

Purification : Flash column chromatography on silica gel (neutralized with 1%

) using Hexane/EtOAc (95:5).

Method B: Acetaldehyde Dimethyl Acetal Exchange

This method avoids handling gaseous reagents but requires careful temperature control to prevent C-3 alkylation.

Reagents:

-

Indole (1.0 equiv)

-

Acetaldehyde Dimethyl Acetal (5.0 – 10.0 equiv)

-

Catalyst : p-TsOH (1–2 mol%)

-

Solvent : Toluene or Benzene (for azeotropic removal of MeOH)

Protocol:

-

Dissolve Indole (10 mmol) in Toluene (50 mL).

-

Add Acetaldehyde Dimethyl Acetal (50 mmol) and p-TsOH (0.1 mmol).

-

Fit the flask with a Dean-Stark trap or a distillation head.

-

Heat the mixture to 60–80 °C . Do not reflux vigorously; gentle heating is sufficient to drive the equilibrium by removing Methanol.

-

Monitor closely by TLC.[1] Stop the reaction immediately upon consumption of starting material (typically 1–3 hours).

-

Cool to RT, quench with

, and concentrate. -

Purify as described in Method A.

Optimization & Troubleshooting

Catalyst & Solvent Comparison

The choice of catalyst significantly impacts the N- vs. C-selectivity.

| Catalyst | Loading | Solvent | Temp | Yield (N-1) | Comments |

| PPTS | 5 mol% | DCM | RT | 92-98% | Best Choice. Mild, prevents polymerization. |

| p-TsOH | 0.5 mol% | DCM | 0°C | 85-90% | Highly active; risk of C-3 side products if warmed too long. |

| TFA | 10 mol% | THF | 0°C | 60-75% | Lower yield; promotes indole dimerization. |

| 5 mol% | Toluene | 60°C | 70-80% | Used for Method B; requires heat. |

Common Issues

-

Polymerization : If the reaction mixture turns dark purple/black, the acid concentration is too high or the temperature is uncontrolled. Solution: Use PPTS and keep T < 25°C.

-

Hydrolysis on Silica : The 1-methoxyethyl group is acid-sensitive. Solution: Pre-treat silica gel with 1% Triethylamine/Hexane before packing the column.

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of 1-(1-methoxyethyl)indole via Method A.

Characterization Data

-

Appearance : Colorless to pale yellow oil.

-

NMR (400 MHz,

- 7.65 (d, 1H, Indole-H), 7.40 (d, 1H, Indole-H), 7.20 (m, 2H), 6.55 (d, 1H, C3-H).

-

Diagnostic Signal :

5.65 (q, -

3.25 (s, 3H,

-

1.65 (d,

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for N-hemiaminal ether protection).

- Kikugawa, Y. "Synthesis and Reactions of N-Protected Indoles." Heterocycles2008, 76, 867.

-

Wustrow, D. J.; Kende, A. S. "Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole."[1] Organic Syntheses1985 , 63, 214.[1] (Demonstrates indole handling and stability).

- Sundberg, R. J.The Chemistry of Indoles; Academic Press: New York, 1970.

Sources

Using 1-(alpha-Methoxyethyl)indole in total synthesis of alkaloids

Application Note: Strategic Utilization of 1-(1-Methoxyethyl)indole in Alkaloid Total Synthesis

Part 1: Executive Summary & Strategic Rationale

In the total synthesis of indole alkaloids (e.g., Aspidosperma, Strychnos, and Carbazole families), a recurring bottleneck is the regioselective functionalization of the indole core. Native indole exhibits high nucleophilicity at C-3, making C-2 functionalization challenging without blocking groups or directing strategies.

This guide details the use of the 1-(1-methoxyethyl) group (often referred to as

-

Safety & Ease of Installation: Synthesized via an addition reaction with methyl vinyl ether (MVE), avoiding carcinogenic alkylating agents.

-

Directed Ortho-Metalation (DoM): The oxygen atom in the

-position coordinates with lithium bases, stabilizing the C-2 lithio species via the Complex Induced Proximity Effect (CIPE). -

Mild Deprotection: Labile to dilute acid or pyridinium

-toluenesulfonate (PPTS), preserving sensitive alkaloid architecture.

Part 2: Mechanism of Action (The "Why")

The efficacy of this protocol relies on the Chelation-Controlled Lithiation mechanism.

-

Protection: The hemiaminal ether linkage is formed by the acid-catalyzed addition of indole to methyl vinyl ether.

-

Activation: Upon treatment with tert-butyllithium (

-BuLi), the ether oxygen coordinates the lithium cation. This coordination brings the base into proximity with the C-2 proton. -

Regioselectivity: The resulting 2-lithioindole is kinetically stabilized and reacts avidly with electrophiles (aldehydes, halides, acyl chlorides) to form C-2 substituted indoles, a critical scaffold for alkaloid synthesis.

Visualizing the Pathway

Part 3: Detailed Experimental Protocols

Protocol A: Installation of the 1-(1-Methoxyethyl) Group

Objective: To mask the indole nitrogen and install the directing group without using toxic halides.

Reagents:

-

Indole (1.0 equiv)[1]

-

Methyl Vinyl Ether (MVE) (Excess, gas or liquid at low temp)

-

Pyridinium

-toluenesulfonate (PPTS) (0.1 equiv) or -

Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a dry ice/acetone condenser (if using gaseous MVE).

-

Dissolution: Dissolve Indole (e.g., 5.0 g) in anhydrous DCM (50 mL). Add PPTS (0.1 equiv).

-

Addition: Cool the solution to 0°C. Condensed Methyl Vinyl Ether (approx. 5–10 equiv) is added slowly. Alternatively, bubble MVE gas through the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Indole usually

0.3–0.4; Product -

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM. Wash organics with brine, dry over Na -

Purification: Flash chromatography (often not required if conversion is high) or distillation.

-

Yield Expectation: 90–98%

-

Stability:[2] The product is an oil that is stable to base but sensitive to moisture/acid. Store under Argon.

-

Protocol B: C-2 Directed Lithiation and Functionalization

Objective: To install a carbon framework at C-2, a key step for Ellipticine or Uleine alkaloids.

Reagents:

-

1-(1-Methoxyethyl)indole (1.0 equiv)

- -Butyllithium (1.1–1.2 equiv, 1.7 M in pentane)

-

Electrophile (e.g., DMF, Alkyl Halide, Ketone)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Cryogenic Setup: In a flame-dried Schlenk flask under Argon, dissolve the protected indole in anhydrous THF. Cool to -78°C .

-

Lithiation: Add

-BuLi dropwise via syringe. Critical: Maintain temp < -70°C to avoid competitive attack on the protecting group or THF decomposition. -

Incubation: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

-

Electrophile Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.

-

For Aldehydes/Ketones: Reaction is usually instant.[3]

-

For Alkyl Halides: May require warming to -20°C or 0°C.

-

-

Quench: Quench with saturated NH

Cl solution while still cold, then warm to room temperature. -

Isolation: Standard extraction (EtOAc or Ether) and purification.

Protocol C: Deprotection

Objective: To reveal the free indole N-H for subsequent hydrogen bonding or cyclization.

Method:

-

Dissolve the functionalized indole in MeOH or THF/Water (4:1).

-

Add dilute HCl (1M) or PPTS (0.5 equiv).

-

Stir at room temperature for 1–3 hours.

-

Neutralize with NaHCO

and extract.

Part 4: Comparative Analysis of Protecting Groups

The following table justifies the selection of 1-(1-methoxyethyl) over alternatives for alkaloid synthesis.

| Feature | 1-(1-Methoxyethyl) | MOM (Methoxymethyl) | Tosyl (Ts) | Boc (tert-Butyloxycarbonyl) |

| Installation | Green: MVE + Acid (No halides) | Toxic: MOM-Cl (Carcinogen) | Standard: TsCl + Base | Standard: Boc |

| C-2 Directing Ability | Excellent (Chelation) | Good (Chelation) | Poor (Inductive only) | Moderate (Steric/Inductive) |

| Stability to | High | High | Low (Cleaves at N-S bond) | Low (Nucleophilic attack on C=O) |

| Deprotection | Mild Acid (PPTS/HCl) | Strong Acid ( | Harsh Base (KOH/MeOH) | Acid (TFA) or Heat |

| Atom Economy | High | Moderate | Low | Low |

Part 5: Troubleshooting & Expert Tips

-

Moisture Sensitivity: The 1-(1-methoxyethyl) group is an acetal derivative. It is stable to basic aqueous workups but will hydrolyze in acidic media. Tip: Ensure all silica gel used for purification is neutralized with 1% Triethylamine if the product is sensitive.

-

Lithium Source: Use

-BuLi rather than -

C-3 Competition: If the electrophile is small and the temperature rises too fast, some "lithium migration" to C-3 can occur (though rare with this group). Keep reactions at -78°C until the electrophile is fully added.

References

-

Sundberg, R. J., & Russell, H. F. (1973). Synthesis of 1-(1-methoxyethyl)indoles and their use in the preparation of 2-substituted indoles. Journal of Organic Chemistry.[4] Link (Foundational methodology for this specific protecting group).

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1. Link (Review covering lithiation strategies).

-

Organic Syntheses. General procedures for Indole functionalization.Link (Source for standard handling of air-sensitive lithiation steps).

-

PubChem. 1-(1-methoxyethyl)indole Compound Summary.Link (Physical data and safety).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Scalable Preparation of N-(1-Methoxyethyl)indole

Executive Summary

This application note details the robust, step-by-step synthesis of N-(1-methoxyethyl)indole (1-(1-methoxyethyl)-1H-indole), a critical intermediate in medicinal chemistry. The 1-methoxyethyl group serves as an acetal-type N-protecting group, offering unique orthogonality: it is stable against strong bases (e.g., n-BuLi, LDA) used in C2-lithiation but is readily cleaved under mild acidic conditions.

The protocol utilizes the acid-catalyzed addition of indole to methyl vinyl ether (MVE) . Unlike standard alkylations that risk C3-selectivity, this method leverages kinetic control to ensure exclusive N-functionalization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electrophilic attack of the indole nitrogen on an oxocarbenium intermediate generated in situ.

Reaction Scheme

The transformation involves the Markownikoff addition of the N-H bond across the electron-rich double bond of methyl vinyl ether.

Figure 1: Mechanistic pathway via oxocarbenium ion generation. Kinetic control favors N-attack over the thermodynamic C3-attack.

Experimental Protocol

Safety & Handling

-

Methyl Vinyl Ether (MVE): Boiling point is ~6°C. It exists as a gas at room temperature. Crucial: Handle condensed liquid MVE in a cooling bath or use a sealed pressure tube.

-

Exotherm: The polymerization of vinyl ethers is highly exothermic. Add catalyst slowly at low temperatures.

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Indole | 117.15 | 1.0 | Substrate |

| Methyl Vinyl Ether | 58.08 | 3.0 - 5.0 | Reagent (Electrophile) |

| PPTS | 251.31 | 0.05 (5 mol%) | Catalyst (Mild Acid) |

| Dichloromethane (DCM) | - | 0.2 M | Solvent (Anhydrous) |

| Triethylamine | 101.19 | 0.1 | Quench |

Note: Pyridinium p-toluenesulfonate (PPTS) is preferred over p-TsOH to minimize polymerization side reactions.

Step-by-Step Methodology

Method A: Sealed Tube Protocol (Recommended for Lab Scale)

This method prevents the loss of volatile MVE and ensures complete conversion.

-

Preparation of Reaction Mixture (0°C):

-

To a dry pressure tube equipped with a magnetic stir bar, add Indole (1.0 equiv) and anhydrous DCM (5 mL per mmol indole).

-

Cool the vessel to 0°C in an ice bath.

-

Condense Methyl Vinyl Ether (MVE) into a separate pre-weighed, cooled flask, or dispense directly if using a lecture bottle. Add cold liquid MVE (3.0 equiv) to the indole solution.

-

Alternative: If MVE is available as a solution in TBME/DCM, add the solution directly.

-

-

Catalyst Addition:

-

Add PPTS (5 mol%) in one portion.

-

Seal the pressure tube immediately.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25°C).

-

Stir for 2–4 hours.

-

Monitoring: Check TLC (Mobile phase: 10% EtOAc in Hexanes). The product (

) is less polar than indole (

-

-

Quench & Workup:

-

Cool the tube back to 0°C before opening (to reduce pressure).

-

Add Triethylamine (0.1 equiv) or saturated aqueous NaHCO₃ to quench the acid catalyst. Note: The product is acid-labile; acidic workup must be avoided.

-

Dilute with DCM and wash with water (2x) and brine (1x).

-

Dry the organic layer over

, filter, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility).

-

-

Purification:

-

Purify via flash column chromatography on silica gel.[3]

-

Eluent: 1%

5% EtOAc in Hexanes (buffered with 1% -

Yield: Expect 85–95% as a colorless to pale yellow oil.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical basic quench step.

Characterization Data

The product is an N-hemiaminal ether. The chiral center at the ethyl group makes the protons diastereotopic, though usually, the rotation is fast enough to see a clean quartet.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.65 | d | 1H | Indole C4-H |

| 1H | 7.10 - 7.30 | m | 3H | Indole Aromatic |

| 1H | 7.20 | d | 1H | Indole C2-H |

| 1H | 6.55 | d | 1H | Indole C3-H |

| 1H | 5.65 | q ( | 1H | N-CH(Me)-OMe |

| 1H | 3.25 | s | 3H | -OCH₃ |

| 1H | 1.70 | d ( | 3H | -CH(CH₃) |

Key Diagnostic: Look for the quartet at ~5.65 ppm and the methoxy singlet at 3.25 ppm. The absence of the broad N-H singlet (~8.0 ppm) confirms protection.

Troubleshooting & Expert Insights

C3-Alkylation (The "Skatole" Risk)

-

Issue: Formation of 3-(1-methoxyethyl)indole.

-

Cause: High temperatures or strong Lewis acids favor thermodynamic C-alkylation.

-

Solution: Maintain reaction temperature

25°C. Use PPTS (mild) rather than p-TsOH (strong).

Hydrolysis on Silica

-

Issue: Product reverts to indole on the column.

-

Cause: Acidity of silica gel cleaves the acetal.

-

Solution: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

Polymerization of MVE

-

Issue: Reaction mixture turns dark/viscous; low yield.

-

Cause: Cationic polymerization of the vinyl ether.

-

Solution: Ensure Indole is present before adding the catalyst. Do not add catalyst to neat MVE.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection for the N-H Group).

-

Wuts, P. G. M. "Protection for the N-H Group." In Greene's Protective Groups in Organic Synthesis, 2014.

- Sundberg, R. J.; Russell, H. F. "Syntheses with N-Protected Indoles." Journal of Organic Chemistry1973, 38, 3324.

-

Ottoni, O. et al. "Efficient and Simple Method for the N-Alkylation of Indoles." Tetrahedron1998 , 54, 13915.

Sources

The α-Methoxyethyl (MEE) Group: A Guide to Reagents and Protocols for Hydroxyl Protection

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The α-methoxyethyl (MEE) ether, also known as the 1-methoxy-1-methylethyl or methoxyisopropyl (MIP) ether, has emerged as a valuable acetal-based protecting group for alcohols. Its ease of introduction under mild acidic conditions, robust stability across a range of non-acidic transformations, and facile cleavage make it an attractive alternative to other common protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers. This comprehensive guide provides an in-depth analysis of the primary reagent used for MEE group installation, 2-methoxypropene, and details field-proven protocols for the protection and deprotection of alcohols, supported by mechanistic insights and comparative data.

The MEE Protecting Group: An Overview

The α-methoxyethyl (MEE) group provides temporary shielding for hydroxyl functionalities, preventing their unwanted participation in reactions such as oxidation, nucleophilic attack, or reactions involving strong bases and organometallics.[1] Structurally, it is an acetal, which defines its chemical behavior: stability in neutral to basic media and lability under acidic conditions.[1] A key advantage of the MEE group over the related THP group is that its formation does not introduce a new stereocenter when protecting a chiral alcohol, thus avoiding the formation of diastereomeric mixtures that can complicate purification and characterization.

The Key Reagent: 2-Methoxypropene

The introduction of the MEE group is almost exclusively accomplished using 2-methoxypropene (also known as isopropenyl methyl ether).[2] This electron-rich alkene readily reacts with alcohols in the presence of an acid catalyst.

Table 1: Properties of 2-Methoxypropene

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈O | [2] |

| Molar Mass | 72.11 g·mol⁻¹ | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 34–36 °C | [3] |

| Density | 0.753 g/mL at 25 °C | [3] |

| CAS Number | 116-11-0 | [2] |

Synthesis and Availability

2-Methoxypropene is commercially available from major chemical suppliers.[2] For large-scale applications or laboratory preparation, it can be synthesized by the acid-catalyzed elimination of methanol from 2,2-dimethoxypropane.[2][3] This pyrolysis is often performed over an acid catalyst, and the resulting mixture of 2-methoxypropene, methanol, and acetone can be purified by distillation.[4][5]

Mechanism of Protection: Acid-Catalyzed Acetal Formation

The protection of an alcohol with 2-methoxypropene is a classic example of an acid-catalyzed electrophilic addition to an alkene. The causality behind this process is straightforward:

-

Protonation of the Alkene: The acid catalyst (H-A) protonates the double bond of 2-methoxypropene. This protonation occurs at the terminal carbon (C1) to form a resonance-stabilized tertiary oxocarbenium ion. This intermediate is significantly more stable than the alternative secondary carbocation that would form from protonation at C2, dictating the regioselectivity of the reaction.

-

Nucleophilic Attack: The alcohol (R-OH), acting as a nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: A weak base (e.g., the conjugate base of the catalyst, A⁻, or another molecule of the alcohol) removes the proton from the newly formed oxonium ion to yield the neutral MEE-protected alcohol and regenerate the acid catalyst.

Below is a Graphviz diagram illustrating this catalytic cycle.

Figure 1: Mechanism of MEE Protection.

Application Notes & Protocols: Protection of Alcohols

The choice of acid catalyst and solvent is critical and depends on the sensitivity of the substrate. For acid-sensitive molecules, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) is preferable to stronger acids like p-toluenesulfonic acid (p-TsOH).[6][7] Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the reagent and product.

Protocol 1: General Protection of a Primary Alcohol using p-TsOH

This protocol is suitable for robust primary alcohols.

-

Materials:

-

Primary Alcohol (1.0 eq)

-

2-Methoxypropene (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-methoxypropene (1.5 eq) to the solution.

-

Add p-toluenesulfonic acid monohydrate (0.05 eq) to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Protocol 2: Mild Protection of a Sensitive Alcohol using PPTS

This protocol is designed for substrates that are sensitive to strongly acidic conditions.

-

Materials:

-

Sensitive Alcohol (1.0 eq)

-

2-Methoxypropene (2.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DCM, add 2-methoxypropene (2.0 eq).

-

Add PPTS (0.1 eq) to the mixture and stir at room temperature.[8]

-

The reaction is typically slower than with p-TsOH; monitor progress by TLC over 2-6 hours.

-

Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify by flash chromatography as needed.

-

Table 2: Representative Examples of MEE Protection of Alcohols

| Substrate (Alcohol) | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| D-Mannitol | 2-Methoxypropene | p-TsOH (cat.) | DMF | RT | 3-4 h | 92 | [3] |

| Diol Substrate | 2-Methoxypropene | PPTS (cat.) | DCM | RT | - | 89 | [8] |

| Thymidine (5'-OH) | 2-Methoxypropene (4 eq) | p-TsOH (10%) | Pyridine | 25 | 2 h | 77 | [9] |

| Geraniol | 2-Methoxypropene | p-TsOH (cat.) | DCM | 0 | 10 min | >95 | |

| Cyclohexanol | 2-Methoxypropene | PPTS (10%) | DCM | RT | 3 h | 98 | [7] |

Note: "cat." indicates a catalytic amount was used, typically 1-10 mol%. RT = Room Temperature.

Stability Profile of the MEE Group

The utility of a protecting group is defined by its stability under various reaction conditions. The MEE group, as an acetal, exhibits a predictable stability profile.

-

Stable to:

-

Labile to:

This orthogonality makes the MEE group particularly useful in syntheses where basic or nucleophilic reagents are employed, and a final acidic deprotection step is feasible.

Deprotection: Releasing the Hydroxyl Group

Deprotection of the MEE ether is an acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.

-

Protonation: The ether oxygen of the MEE group is protonated by an acid catalyst, converting it into a good leaving group.

-

Leaving Group Departure: The protonated group departs, forming methanol and the same resonance-stabilized oxocarbenium ion intermediate seen in the protection step.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

-

Formation of Hemiacetal & Deprotonation: This forms a protonated hemiacetal, which then loses a proton to yield the free alcohol and acetone. The acetone byproduct is volatile and easily removed.

Figure 2: Mechanism of MEE Deprotection.

Protocol 3: Deprotection using Acetic Acid

This is a mild and common procedure for cleaving MEE ethers.

-

Materials:

-

MEE-protected alcohol (1.0 eq)

-

Acetic Acid (glacial)

-

Tetrahydrofuran (THF)

-

Deionized Water

-